Flurandrenolide 21-Aldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,11,13-14,16-17,19-20,28H,5-6,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 |
InChI Key |
DUCFWQTZCDTWBT-XWCQMRHXSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)C=O)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C |
Origin of Product |
United States |
Synthetic Methodologies for Steroidal 21 Aldehydes, Including Flurandrenolide 21 Aldehyde
Chemical Synthesis Approaches to 21-Aldehydes
The conversion of the 20-keto-21-hydroxyl side chain, a common feature in corticosteroids, to a 21-aldehyde is a delicate process that requires mild and selective oxidation methods to avoid over-oxidation to the corresponding carboxylic acid or other side reactions.
Oxidation Reactions of Steroidal 20-Keto-21-Hydroxyl Precursors
A direct and common route to steroidal 21-aldehydes is the oxidation of their 20-keto-21-hydroxyl precursors. This transformation requires reagents that can selectively oxidize a primary alcohol in the presence of other sensitive functional groups within the steroid nucleus.
Metal-based oxidizing agents are frequently employed for the synthesis of steroidal 21-aldehydes due to their relative mildness and selectivity.
Cupric Acetate: Cupric acetate (Cu(OAc)₂) has been shown to catalyze the air oxidation of 17-hydroxycorticosteroids to their corresponding α-ketoaldehydes (21-aldehydes). nih.govresearchgate.net This method is advantageous as it utilizes atmospheric oxygen as the ultimate oxidant. The reaction mechanism is thought to involve the formation of a copper(II) complex with the steroid, facilitating the selective oxidation at the C-21 position. In some cases, particularly with corticosteroids possessing a free 17-hydroxyl group, the initially formed 21-aldehyde can react further to form hemiacetal dimers. nih.gov
Silver Oxide and Silver Carbonate on Celite (Fétizon's Reagent): Silver(I) carbonate on celite, known as Fétizon's reagent, is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org This reagent is particularly useful for sensitive substrates as the reactions are typically carried out under neutral conditions by refluxing in a non-polar solvent like benzene or heptane. adichemistry.com The solid-supported nature of the reagent simplifies the workup, as the silver byproducts and excess reagent can be removed by simple filtration. adichemistry.com The ease of oxidation with Fétizon's reagent generally follows the order: allylic/benzylic > secondary > primary alcohols.
Table 1: Metal-Mediated Oxidation of Corticosteroid Precursors
| Precursor Steroid | Oxidizing System | Solvent | Reaction Conditions | Product | Yield |
| Hydrocortisone (B1673445) | Cu(OAc)₂, Air | Not specified | Not specified | 21-Dehydrohydrocortisone | Not specified |
| Cortexolone | Cu(OAc)₂, Air | Not specified | Not specified | 21-Dehydrocortexolone | Not specified |
| Generic 1°, 2° Alcohols | Ag₂CO₃/Celite | Benzene | Reflux | Aldehyde/Ketone | Generally High |
The efficiency and yield of the oxidation of steroidal 20-keto-21-hydroxyl precursors are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of oxidant, solvent, temperature, and reaction time.
For metal-mediated oxidations, the choice of the metal salt and its ligands can significantly influence the reaction's outcome. The solvent plays a crucial role; for instance, Fétizon's reagent is most effective in non-polar solvents, as polar solvents can inhibit the reaction by competing for coordination sites on the silver ions. adichemistry.com The removal of water, often a byproduct of oxidation, can also be critical for driving the reaction to completion and is sometimes achieved through azeotropic distillation. adichemistry.com
In the case of cupric acetate-catalyzed oxidations, the concentration of the catalyst and the partial pressure of oxygen can be adjusted to optimize the rate of aldehyde formation while minimizing side reactions. The reaction temperature is another critical factor that needs to be controlled to prevent degradation of the starting material and the product.
Synthesis via Steroidal 17(20)-Enol-21-Aldehyde Intermediates
An alternative pathway to steroidal 21-aldehydes involves the formation and subsequent isomerization of 17(20)-enol-21-aldehyde intermediates. This approach is often associated with the Mattox rearrangement.
The Mattox rearrangement, which occurs under acidic conditions, involves the β-elimination of water from the dihydroxyacetone side chain of corticosteroids to form enol aldehydes. nih.gov This reaction typically produces a mixture of geometric isomers, the Z- and E-isomers, which differ in the spatial arrangement of the substituents around the C17-C20 double bond.
The formation of these enol aldehydes can be achieved by treating the parent corticosteroid with reagents such as zinc acetate in glacial acetic acid. researchgate.net The ratio of the Z and E isomers formed can be influenced by the specific steroid substrate and the reaction conditions. nih.gov For instance, studies on betamethasone (B1666872) and dexamethasone (B1670325) have shown that the isomer ratios can vary significantly. sci-hub.se A variation of the Mattox rearrangement has also been observed under alkaline conditions for 17,21-diesters of corticosteroids. nih.govresearchgate.net
These enol aldehydes are valuable intermediates as they can be converted to the corresponding 21-hydroxy-20-ketosteroids.
Table 2: Formation of Enol Aldehydes from Corticosteroids
| Precursor Steroid | Reagent/Conditions | Product | Isomer Ratio (Z:E) |
| Cortisol | Zinc acetate in glacial acetic acid | Cortisol enol aldehydes | Not specified |
| Prednisolone (B192156) | Zinc acetate in glacial acetic acid | Prednisolone enol aldehydes | Not specified |
| Dexamethasone | Acidic (Mattox) | Dexamethasone enol aldehydes | ~90:10 |
| Betamethasone | Acidic (Mattox) | Betamethasone enol aldehydes | ~40:60 |
Derivatization Strategies for Synthetic Pathways of Steroidal Aldehydes
Derivatization plays a crucial role in the synthetic pathways involving steroidal aldehydes. The aldehyde group is highly reactive and can be transformed into a variety of other functional groups, making it a versatile handle for the synthesis of diverse steroid analogues.
For instance, the 21-aldehyde can be further oxidized to a carboxylic acid, reduced to a 21-hydroxyl group (regenerating the precursor), or engaged in condensation reactions with various nucleophiles to build more complex side chains. These reactions are fundamental in creating novel steroidal compounds with potentially enhanced or modified biological activities.
Derivatization can also be employed as a protective strategy. The aldehyde can be converted into a less reactive functional group, such as an acetal, to protect it while chemical modifications are performed on other parts of the steroid molecule. The aldehyde can then be regenerated in a subsequent step.
Furthermore, derivatization is a key tool in the synthesis of complex, fused heterocyclic systems onto the steroid D-ring. Multicomponent reactions involving steroidal aldehydes, active methylene compounds, and other reagents can lead to the formation of novel pyridosteroids and other heterocyclic structures with potential pharmacological applications. nih.gov
Potential Biocatalytic Approaches to Steroidal Aldehyde Formation
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for the formation of steroidal aldehydes, including the theoretical production of Flurandrenolide (B1673477) 21-aldehyde, is an area of significant interest. Enzymes can operate under mild conditions and exhibit high regio- and stereoselectivity, which is particularly advantageous for complex molecules like steroids.
The primary biocatalytic approach for the formation of a steroidal 21-aldehyde from a 21-hydroxy steroid, such as Flurandrenolide, would involve the use of oxidoreductases. Specifically, alcohol dehydrogenases (ADHs) and alcohol oxidases are the most relevant enzyme classes for this transformation.
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones using nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺) as a cofactor. For the synthesis of Flurandrenolide 21-aldehyde, an ADH with a high affinity for the primary hydroxyl group at the C21 position would be required. The reaction equilibrium can be shifted towards the aldehyde product by removing the aldehyde as it is formed or by using a cofactor regeneration system to replenish the oxidized cofactor (NAD⁺/NADP⁺).
Alcohol Oxidases: These enzymes utilize molecular oxygen as an electron acceptor to oxidize alcohols to aldehydes, with the concomitant production of hydrogen peroxide. The use of alcohol oxidases is advantageous as it does not require expensive cofactors. However, the hydrogen peroxide by-product can be detrimental to the enzyme and the product, often necessitating the co-immobilization of a catalase to decompose the hydrogen peroxide.
The application of these enzymes to a synthetic steroid like Flurandrenolide would require screening of various microbial ADHs or alcohol oxidases to find a biocatalyst with the desired activity and selectivity. Protein engineering could also be employed to tailor the substrate specificity and catalytic efficiency of known enzymes for this specific transformation.
Enzymatic Pathways in Steroidogenesis Yielding Aldehyde Intermediates (Theoretical Considerations)
While Flurandrenolide is a synthetic corticosteroid and not a direct product of natural steroidogenesis, the enzymatic pathways of natural steroid biosynthesis provide a theoretical framework for the potential biocatalytic formation of steroidal aldehydes. In human steroidogenesis, the formation of aldehyde intermediates is a key step in the synthesis of certain steroid hormones, most notably aldosterone.
The enzyme responsible for the final steps of aldosterone synthesis is aldosterone synthase (CYP11B2) , a mitochondrial cytochrome P450 enzyme. CYP11B2 catalyzes a three-step oxidation of 11-deoxycorticosterone to aldosterone. The final step of this sequence involves the oxidation of an 18-hydroxy group to an 18-aldehyde. This demonstrates the capability of cytochrome P450 enzymes to perform aldehyde synthesis on a steroid nucleus.
The key enzymatic reactions in steroidogenesis that result in aldehyde formation are summarized below:
| Enzyme Family | Specific Enzyme (Example) | Substrate (Example) | Product (Example) | Reaction Type |
| Cytochrome P450 | Aldosterone Synthase (CYP11B2) | 18-Hydroxycorticosterone | Aldosterone | Oxidation of a primary alcohol to an aldehyde |
| Hydroxysteroid Dehydrogenases (HSDs) | Various HSDs | Hydroxysteroids | Ketosteroids/Aldehydes | Oxidation of hydroxyl groups |
Theoretically, a cytochrome P450 enzyme, either a naturally occurring one with broad substrate specificity or an engineered variant, could potentially catalyze the oxidation of the 21-hydroxy group of Flurandrenolide to the corresponding 21-aldehyde. Similarly, certain hydroxysteroid dehydrogenases (HSDs) are known to act on the side chains of steroids. While typically associated with the interconversion of hydroxyl and keto groups on the steroid nucleus, it is conceivable that an HSD could be identified or engineered to selectively oxidize the primary alcohol at the C21 position of Flurandrenolide.
These natural enzymatic pathways provide proof-of-concept for the biocatalytic formation of steroidal aldehydes and serve as a starting point for the development of novel biocatalysts for the synthesis of compounds like this compound.
Advanced Analytical Techniques for Characterization and Quantification of Flurandrenolide 21 Aldehyde
Mass Spectrometry-Based Profiling (e.g., LC-MS, LC-MS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are cornerstone techniques for the analysis of corticosteroids. nih.gov These methods are favored for their high specificity and versatility, though challenges such as poor ionization efficiency for certain steroids can necessitate strategies like chemical derivatization to enhance sensitivity. nih.gov
Understanding the fragmentation patterns of steroidal aldehydes under mass spectrometry conditions is fundamental for their structural confirmation. When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, molecules like Flurandrenolide (B1673477) 21-Aldehyde will break apart in a predictable manner, yielding characteristic product ions.
Table 1: Common Fragmentation Patterns in Steroidal Compounds
| Precursor Ion Type | Common Neutral Losses | Characteristic Fragment Type |
|---|---|---|
| [M+H]+ | H₂O (water) | D-ring cleavage ions |
| [M-H]- | CO (carbon monoxide) | Side-chain cleavage ions |
| Derivatized [M]+ | Girard T moiety (trimethylamine) | Steroid backbone ions |
This table represents generalized fragmentation behavior for steroidal compounds, which is applicable to the analysis of Flurandrenolide 21-Aldehyde.
High-Resolution Accurate Mass (HRAM) mass spectrometry, often performed on Orbitrap or time-of-flight (TOF) instruments, is a powerful tool for characterizing steroid metabolites. drexel.eduresearchgate.netnih.govelsevierpure.com HRAM provides extremely precise mass measurements (typically with mass accuracy below 2 ppm), which allows for the determination of the elemental composition of an unknown compound or the confirmation of a known one like this compound. mdpi.com
This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars), a common challenge in steroid analysis. researchgate.net For instance, a validated HRAM LC-MS method for quantifying 26 steroid metabolites in urine demonstrated the power of this approach to resolve complex biological mixtures and provide accurate quantification, which is essential for detailed steroid profiling. researchgate.netnih.gov The high resolving power of HRAM can separate analyte signals from matrix interferences, enhancing diagnostic accuracy. myadlm.org
Chromatographic Methodologies for Separation and Purity Assessment (e.g., HPLC, UPLC)
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques for separating corticosteroids from related substances and impurities before detection. agilent.com Due to the structural similarity of many steroids, achieving adequate separation is a significant challenge. nih.govacs.org
Reversed-phase chromatography using C18 columns is the most common approach. nih.govacs.org Gradient elution is often required to separate a range of corticosteroids with differing polarities in a reasonable timeframe. agilent.com Method development focuses on optimizing the mobile phase composition (often mixtures of water, acetonitrile, and methanol), column temperature, and flow rate to achieve baseline separation of the target analyte from its potential impurities, such as isomers or degradation products. lcms.czscirp.org For example, a UPLC method using an Acquity BEH C18 column with a gradient of ammonium formate buffer and an acetonitrile/methanol mixture has been successfully used to study the stability of various corticosteroids in topical formulations. scirp.org
Table 2: Example HPLC/UPLC Parameters for Corticosteroid Separation
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) | scirp.org |
| Mobile Phase A | Water, often with a buffer (e.g., 0.01M Ammonium Formate) | scirp.org |
| Mobile Phase B | Acetonitrile, Methanol, or a mixture thereof | agilent.comscirp.org |
| Elution Mode | Gradient | agilent.comscirp.org |
| Column Temperature | 30-50 °C | lcms.czscirp.org |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry | lcms.cz |
Chemical Derivatization for Enhanced Ionization and Detectability in LC-MS/MS
The aldehyde functional group of this compound can have poor ionization efficiency in electrospray ionization (ESI), the most common ionization source for LC-MS. Chemical derivatization is a strategy used to modify the analyte's structure to improve its analytical characteristics. nih.govnih.gov This typically involves tagging the aldehyde with a moiety that is either permanently charged or easily ionizable, thereby significantly boosting the signal intensity in the mass spectrometer. nih.gov
Several reagents are specifically designed to react with carbonyl groups (aldehydes and ketones) to enhance their detectability.
Girard Reagents (T and P): These are a family of quaternary ammonium hydrazide reagents that react with carbonyls to form hydrazones. nih.gov The key feature of these reagents is the introduction of a permanent positive charge onto the analyte. nih.gov This "charge-tagging" dramatically improves ESI efficiency and, consequently, the sensitivity of the analysis. nih.govnih.gov Girard P derivatization has been successfully used in the highly sensitive LC-HRMS analysis of various keto-steroids, including testosterone and androstenedione. drexel.eduthermofisher.com The derivatization greatly improves ionization, allowing for robust quantification at low levels. nih.gov
4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide): This is a more recently developed derivatization agent designed specifically for aldehydes. nih.govnih.gov It contains a permanent positive charge to enhance MS sensitivity and a bromophenethyl group. nih.govnih.gov The bromine provides a characteristic isotopic signature (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which aids in the confident identification and screening of unknown aldehydes in complex matrices. nih.govmdpi.com 4-APEBA reacts with aldehydes under mild conditions, making it suitable for in-vial derivatization prior to LC-MS/MS analysis. nih.govresearchgate.net
For highly accurate quantification, especially in complex biological samples where matrix effects can suppress or enhance the analyte signal, stable isotope dilution analysis is the gold standard. nih.gov This technique involves synthesizing an isotopically "heavy" version of the derivatization reagent (e.g., containing deuterium (²H), ¹³C, or ¹⁵N). nih.govresearchgate.net
The analytical workflow involves:
Synthesizing a pair of derivatization reagents, one "light" (containing natural abundance isotopes) and one "heavy." nih.gov
Labeling the analytical standards with the "heavy" reagent to create internal standards.
Labeling the analytes in the unknown sample with the "light" reagent.
Combining a known amount of the heavy-labeled standard with the light-labeled sample.
Analyzing the mixture by LC-MS/MS.
Because the light and heavy-labeled analytes are chemically identical, they co-elute from the chromatography column and experience the same ionization effects in the mass spectrometer. nih.gov Quantification is based on the ratio of the mass spectrometric signal of the light analyte from the sample to the heavy internal standard. nih.gov This ratiometric measurement corrects for sample loss during preparation and for matrix-induced ionization variability, leading to highly precise and accurate results. nih.gov This strategy has been successfully applied to the simultaneous quantification of various carbonyl- and hydroxyl-containing steroids using d₅-Girard P reagent. nih.govresearchgate.net
Table 3: Comparison of Derivatization Reagents for Aldehyde Analysis
| Reagent | Functional Target | Key Feature for MS | Application Benefit |
|---|---|---|---|
| Girard T / P | Aldehydes & Ketones | Introduces a permanent positive charge (quaternary amine) | Greatly enhances ESI sensitivity for quantitative analysis. nih.govnih.gov |
| 4-APEBA | Aldehydes | Introduces a permanent positive charge and a bromine isotopic signature | Enhances sensitivity and provides a unique isotopic pattern for confident identification. nih.govnih.gov |
| d₅-Girard P | Aldehydes & Ketones | Isotopically labeled version of Girard P | Used as an internal standard for high-accuracy quantitative analysis via stable isotope dilution. nih.govresearchgate.net |
| Dansylhydrazine | Aldehydes & Ketones | Adds a fluorescent tag and improves ionization | Can significantly increase MS signals (15 to 940-fold reported for various carbonyls). nih.gov |
Separation Protocols for Aldehydes from Complex Mixturesresearchgate.net
The separation of aldehydes, such as this compound, from complex mixtures containing structurally similar compounds like the parent drug, Flurandrenolide, presents a significant analytical challenge. The inherent reactivity and similar physicochemical properties of these compounds necessitate the use of advanced and often tailored separation protocols. A variety of chromatographic and electrophoretic techniques have been developed and optimized for the effective isolation and analysis of steroidal aldehydes.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most widely employed techniques for the separation of corticosteroids and their related impurities. For polar compounds like steroidal aldehydes, which may exhibit poor retention on traditional reversed-phase columns, specialized column chemistries and mobile phase compositions are often required.
Key Chromatographic Techniques for Aldehyde Separation:
| Technique | Stationary Phase Examples | Mobile Phase Considerations | Detection Method(s) | Key Advantages |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8, Phenyl-Hexyl | Acetonitrile/Methanol and water gradients, often with acidic modifiers (e.g., formic acid, trifluoroacetic acid) to improve peak shape. | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Robust, versatile, and widely available. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Bare silica, Amide, Diol | High organic solvent (typically acetonitrile) content with a small amount of aqueous buffer. | MS, Evaporative Light Scattering Detector (ELSD) | Enhanced retention of highly polar analytes like aldehydes. Orthogonal selectivity to RP-HPLC. |
| Supercritical Fluid Chromatography (SFC) | Chiral stationary phases, Diol, 2-Ethylpyridine | Supercritical carbon dioxide with polar co-solvents (e.g., methanol, ethanol). | UV-Vis, MS | Fast separations, reduced solvent consumption ("green" chemistry), and unique selectivity. |
| Gas Chromatography (GC) | Polysiloxane-based columns (e.g., DB-5ms, HP-1ms) | Inert carrier gas (e.g., Helium, Hydrogen). | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for volatile and thermally stable compounds. Derivatization is often required for polar analytes. |
| Capillary Electrophoresis (CE) | Uncoated fused-silica capillaries | Aqueous or non-aqueous buffers, often containing cyclodextrins or micelles for enhanced selectivity. | UV-Vis, DAD | High efficiency, minimal sample consumption, and different separation mechanism compared to chromatography. |
Derivatization to Enhance Separation and Detection:
Due to the lack of a strong chromophore in some aldehydes, pre-column or post-column derivatization is a common strategy to enhance their detection by UV-Vis or fluorescence detectors. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form highly colored and UV-active hydrazones. These derivatives can then be readily separated and quantified by RP-HPLC.
Forced Degradation Studies and the Mattox Rearrangement:
Forced degradation studies are instrumental in identifying potential degradation products, including aldehydes. Corticosteroids containing a dihydroxyacetone side chain, like Flurandrenolide, can undergo a "Mattox rearrangement" under acidic conditions. This reaction involves the elimination of water to form an enol-aldehyde, which can then tautomerize to the more stable aldehyde. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods capable of separating the parent drug from its degradation products, including this compound.
Advanced Separation Techniques:
Beyond conventional HPLC, techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) offer alternative and often orthogonal separation mechanisms. SFC, with its use of supercritical CO2 as the primary mobile phase, provides fast and efficient separations with reduced environmental impact. CE, on the other hand, separates analytes based on their charge-to-size ratio in an electric field, offering a powerful tool for the analysis of charged or chargeable species.
The selection of the most appropriate separation protocol depends on the specific analytical challenge, including the complexity of the sample matrix, the concentration of the aldehyde, and the required sensitivity and selectivity of the analysis. A multi-faceted approach, often combining different chromatographic and spectroscopic techniques, is typically necessary for the comprehensive characterization and quantification of this compound in pharmaceutical preparations.
Biochemical Roles and Metabolic Pathways Involving Steroidal 21 Aldehydes
Endogenous Formation and Metabolism of Steroidal Aldehydes
The transformation of steroids within the body is a complex process mediated by a variety of enzymes. The formation and subsequent metabolism of steroidal aldehydes are critical steps in the deactivation and excretion of these potent hormonal compounds.
Role of Aldehyde Oxidoreductases and Dehydrogenases in Steroid Biotransformation
Aldehyde oxidoreductases and aldehyde dehydrogenases (ALDHs) are crucial enzyme families in the metabolism of a wide array of aldehydes, including those derived from steroids. researchgate.net These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a key step in rendering the steroid molecule more water-soluble and facilitating its elimination from the body. researchgate.net The human ALDH superfamily consists of 19 isozymes with diverse physiological roles, including the detoxification of both endogenous and exogenous aldehydes. researchgate.net
In the context of corticosteroid metabolism, once a 21-hydroxyl group is oxidized to a 21-aldehyde, an ALDH would be responsible for the subsequent conversion to a 20-oxo-21-oic acid. researchgate.net Studies on cortisol have demonstrated this pathway, where the 21-aldehyde intermediate is further oxidized to a carboxylic acid. This conversion is a critical detoxification step, as aldehydes are generally reactive and potentially toxic molecules.
Aldehyde Scavenging Mechanisms in Biological Systems
Due to their reactive nature, aldehydes that are not immediately metabolized by enzymes like ALDH can pose a risk to cellular structures. Biological systems have evolved various scavenging mechanisms to neutralize these reactive molecules. One of the primary endogenous nucleophiles that can react with and detoxify aldehydes is glutathione. Other molecules, such as carnosine, also play a role in scavenging reactive aldehydes. These scavenging mechanisms are vital for preventing aldehyde-induced cellular damage, such as the formation of protein adducts and oxidative stress.
Steroidal 21-Aldehydes as Intermediates in Broader Biotransformation Sequences
Steroidal 21-aldehydes are typically transient intermediates in a larger metabolic cascade aimed at the deactivation and excretion of corticosteroids. Their formation is a pivotal step that precedes further oxidative transformations.
Precursors to Other Steroid Compounds (e.g., Carboxylic Acids)
The primary fate of a steroidal 21-aldehyde is its oxidation to a steroidal carboxylic acid. researchgate.netnih.gov This conversion is a key part of the metabolic pathway that transforms a potent corticosteroid into an inactive, water-soluble compound that can be readily excreted. The formation of steroidal 20-oxo-21-oic acids from 21-dehydrocorticosteroids (20-oxo-21-al) has been demonstrated and is catalyzed by aldehyde dehydrogenase enzymes. researchgate.net Research on various corticosteroids has identified these acidic metabolites in urine, confirming this metabolic route. nih.gov Therefore, "Flurandrenolide 21-Aldehyde" would be considered a direct precursor to a flurandrenolide-derived carboxylic acid.
In Vitro Studies on Steroidal Aldehyde Biotransformation and Enzyme Kinetics
In vitro studies using liver microsomes and other tissue preparations have been instrumental in elucidating the metabolic pathways of synthetic corticosteroids. bohrium.comtandfonline.com These studies allow for the identification of metabolites and the characterization of the enzymes involved.
A kinetic investigation of the reduction of corticosteroid-21-aldehydes by 20β-hydroxysteroid dehydrogenase revealed that the 21-aldehydes had significantly larger Michaelis constants (Km) and maximum velocities (Vmax) compared to the parent corticosteroids from which they were derived. nih.gov This suggests that while the enzyme has a lower affinity for the aldehyde substrates, it can process them at a much higher rate. nih.gov
Studies on the metabolism of synthetic corticosteroids like dexamethasone (B1670325) and prednisolone (B192156) have shown that structural modifications, such as fluorination, can significantly influence the rate and pathway of metabolism. nih.gov For instance, 9α-fluorination, a feature of many synthetic corticosteroids, can decrease the rate of oxidation at the 11β-hydroxyl position. nih.gov It is plausible that the structural features of flurandrenolide (B1673477), including its fluorine and acetonide groups, would similarly influence the kinetics of its metabolism, including the formation and subsequent conversion of a 21-aldehyde intermediate.
Interactive Data Table: Enzymes in Steroid Aldehyde Metabolism
| Enzyme Family | General Function in Steroid Metabolism | Example Substrate (General) | Example Product (General) |
| Aldehyde Dehydrogenases (ALDHs) | Oxidation of steroidal aldehydes to carboxylic acids. researchgate.net | Steroidal 21-aldehyde | Steroidal 21-oic acid |
| 20β-Hydroxysteroid Dehydrogenase | Reduction of the C-20 ketone of corticosteroids and their 21-aldehydes. nih.gov | Cortisol-21-aldehyde | 20β-hydroxycortisol-21-aldehyde |
Interactive Data Table: Kinetic Parameters of Corticosteroid-21-Aldehyde Reduction nih.gov
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
| Cortisol | 140 µM | (Reference) |
| Cortisol-21-aldehyde | 5-8 fold higher than cortisol | 16-40 fold higher than cortisol |
| Cortisone | (Not specified) | (Not specified) |
| Cortisone-21-aldehyde | 5-8 fold higher than cortisone | 16-40 fold higher than cortisone |
| Cortexolone | (Not specified) | (Not specified) |
| Cortexolone-21-aldehyde | 5-8 fold higher than cortexolone | 16-40 fold higher than cortexolone |
Emerging Research Avenues and Methodological Innovations for Flurandrenolide 21 Aldehyde Research
Computational Chemistry and Molecular Modeling of Steroidal Aldehyde Reactivity and Stability
While specific computational studies on Flurandrenolide (B1673477) 21-Aldehyde are not extensively documented, the application of computational chemistry and molecular modeling to the broader class of steroids provides a robust framework for predicting its behavior. These in silico approaches are instrumental in elucidating the structural, electronic, and reactive properties of complex molecules, offering insights that are often challenging to obtain through experimental methods alone.
Molecular docking simulations, for instance, are powerful tools for investigating how steroidal aldehydes interact with biological macromolecules. libretexts.org By modeling the active site of enzymes, researchers can predict the binding affinity and orientation of ligands like Flurandrenolide 21-Aldehyde. This can reveal key insights into positional and stereochemical preferences that govern its biological activity. libretexts.org Such simulations can also help understand the mechanisms of substrate inhibition and the factors influencing reaction coordinates within an enzyme's active site. libretexts.org
Energy minimization calculations and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies further enhance the understanding of steroidal structures. sciencedaily.commdpi.com These methods can determine the most probable molecular conformations and correlate a molecule's three-dimensional properties with its activity. sciencedaily.commdpi.com For this compound, these techniques could be used to:
Predict its most stable geometric structure.
Analyze the electronic distribution and identify sites susceptible to nucleophilic or electrophilic attack.
Model its dynamic stability and conformational flexibility. researchgate.net
Design novel derivatives with potentially enhanced stability or specific reactivity profiles by modifying functional groups. nih.gov
The reactivity of aldehydes is known to be greater than that of ketones, a factor attributable to reduced steric hindrance and a more pronounced partial positive charge on the carbonyl carbon. nih.gov Computational models can precisely quantify these electronic and steric effects for the C21-aldehyde group in the flurandrenolide structure, providing a theoretical basis for its chemical behavior in various reaction environments.
Table 1: Potential Applications of Computational Methods in this compound Research
| Computational Method | Application to this compound | Potential Insights |
| Molecular Docking | Simulating interactions with target proteins/enzymes. | Prediction of binding affinity, orientation, and potential biological targets. libretexts.org |
| Energy Minimization | Determining the lowest energy conformation. | Identification of the most stable 3D structure and dihedral angles. sciencedaily.com |
| 3D-QSAR | Correlating 3D structure with chemical or biological activity. | Guiding the design of new derivatives with desired properties. mdpi.com |
| Electronic Structure Calculations | Mapping electron density and electrostatic potential. | Understanding reactivity, stability, and intermolecular interaction sites. nih.gov |
Development of Novel Spectroscopic and Sensing Platforms for Aldehyde Detection
The sensitive and selective detection of aldehydes is crucial for various fields, and recent advancements in sensor technology offer promising avenues for the analysis of steroidal aldehydes like this compound. Traditional detection methods like chromatography can be complex and require specialized operators. nih.gov Novel platforms are being developed to offer higher sensitivity, real-time monitoring, and greater portability. nih.govnih.gov
Fluorescent chemosensors have emerged as a particularly effective tool. nih.gov These sensors are designed with specific molecular recognition sites that interact with aldehydes, leading to a measurable change in fluorescence intensity or wavelength. nih.gov Some "turn-on" fluorescent sensors exhibit a significant increase in fluorescence upon reacting with aliphatic aldehydes, allowing for highly sensitive detection in live cells with rapid reaction kinetics. nih.gov Such platforms could be adapted to create specific probes for steroidal aldehydes, enabling real-time imaging of their presence and distribution in biological systems. researchgate.net
Other innovative sensing platforms include:
Colorimetric Sensors: These systems provide a visual detection method, often based on the aggregation of nanoparticles or reactions with specific reagents that produce a distinct color change. researchgate.net Arrays based on Tollens' reagent with functionalized gold nanoparticles have been used to discriminate between different types of aldehydes. researchgate.net
Electrochemical Sensors: Renowned for their high sensitivity and real-time monitoring capabilities, these sensors measure changes in electrical properties upon interaction with the target analyte. mdpi.com Platinum nanoparticle-based sensors, for example, can enhance the electrocatalytic oxidation of aldehydes, enabling rapid and accurate detection. mdpi.com
Inverse Opal Photonic Crystals: These three-dimensional nanostructures can be infiltrated with aldehyde-responsive derivatives. acs.org The interconnected porous structure allows for rapid diffusion of the analyte and provides a large surface area for interaction, leading to highly sensitive detection and a fast response time, often within a minute. acs.org
These advanced platforms could overcome the challenges associated with detecting complex, low-concentration steroidal aldehydes in various matrices, from environmental samples to biological fluids. nih.govsemanticscholar.org
Table 2: Comparison of Novel Aldehyde Sensing Platforms
| Platform Type | Detection Mechanism | Key Advantages | Limit of Detection (General Aldehydes) |
| Fluorescent Chemosensors | Chemical reaction triggers fluorescence modulation (e.g., imine bond formation). nih.gov | High sensitivity and selectivity, potential for live-cell imaging. nih.gov | Nanomolar (nM) range. acs.org |
| Colorimetric Sensors | Analyte induces color change via nanoparticle aggregation or chemical reaction. researchgate.net | Simple, visual detection, potential for array-based discrimination. researchgate.net | Micromolar (µM) to parts-per-million (ppm) range. researchgate.net |
| Electrochemical Sensors | Electrocatalytic oxidation of the aldehyde at a modified electrode surface. mdpi.com | High sensitivity, real-time monitoring, portability. mdpi.com | Varies widely based on electrode material and design. |
| Inverse Opal Photonic Crystals | Analyte interaction within a porous, responsive crystal structure alters optical properties. acs.org | Rapid response (<1 min), high sensitivity due to large surface area. acs.org | Nanomolar (nM) range. acs.org |
Advanced Synthetic Strategies for Architecturally Complex Steroidal Aldehyde Structures
The synthesis of architecturally complex steroids remains a significant challenge in organic chemistry due to their rigid polycyclic structure and dense stereochemistry. britannica.com While methods for the synthesis of this compound are not specifically detailed in the literature, it is mentioned as a 21-dehydro impurity in the synthesis of other corticosteroids like Budesonide, highlighting its formation via oxidation. google.com The intentional and controlled synthesis of such a structure would require advanced, stereospecific strategies.
Modern synthetic approaches are moving beyond traditional linear sequences to more efficient and elegant methods. sciencedaily.com These include:
Convergent Synthesis: This strategy involves building a target molecule from two or more different starting materials, which can be a more efficient way to assemble complex molecules like steroids. nih.gov
Biogenetic-type Cyclizations: Inspired by nature's biosynthetic pathways, these reactions can construct the core steroid skeleton in a highly stereocontrolled manner from acyclic precursors. libretexts.org
Metallacycle-Mediated Cross-Coupling: This modern approach allows for the concise construction of the steroid's C/D ring system, followed by strategic bond formations to complete the polycyclic framework. umich.edu
Domino Reactions: A single reaction sequence involving multiple bond-forming events can rapidly build molecular complexity and install multiple stereocenters with high selectivity, significantly shortening the synthetic route. umich.edu
Chemists often categorize synthetic schemes for steroids by the order in which the rings are constructed, such as an AB→ABC→ABCD approach, where the C and D rings are sequentially built onto a pre-formed AB-ring system (like a naphthalene (B1677914) derivative). libretexts.org The Torgov synthesis of Estrone is a classic example of an AB→ABD→ABCD approach. libretexts.org Such strategies, combined with modern catalytic methods, provide a powerful toolbox for accessing complex steroidal targets. umich.edu The introduction of the 21-aldehyde functionality would likely be a late-stage transformation, potentially involving the selective oxidation of a primary alcohol at the C21 position.
Table 3: Overview of Advanced Synthetic Strategies for Complex Steroids
| Synthetic Strategy | Description | Key Features |
| Torgov Synthesis (AB→ABD→ABCD) | A popular method for introducing the D ring, followed by cyclization of the C ring. libretexts.org | Robust and widely applicable for building the steroid core. |
| Biogenetic-type Cyclization | Mimics natural steroid synthesis by cyclizing a polyene precursor. libretexts.org | Can achieve high stereospecificity in forming multiple chiral centers. |
| Metallacycle-Mediated Annulation | Utilizes transition metal catalysis to form key ring systems via cross-coupling reactions. umich.edu | Concise and efficient for early construction of complex ring fragments. |
| Organocatalytic Domino Reactions | A cascade of reactions catalyzed by a small organic molecule to rapidly build complexity. umich.edu | High stereoselectivity, pot-economic (multiple steps in one vessel). |
| Aldol Condensation (Claisen-Schmidt) | A method to form α,β-unsaturated ketones, often used to build or modify steroid rings. mdpi.com | Versatile for introducing new carbon-carbon bonds and functional groups. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Flurandrenolide 21-Aldehyde, and how can researchers validate purity and structural fidelity?
- Methodological Answer: Begin by reviewing peer-reviewed literature for documented synthesis routes (e.g., fluorination of corticoid precursors). Validate purity using HPLC (High-Performance Liquid Chromatography) with UV detection, and confirm structural integrity via NMR (¹H/¹³C) and FTIR spectroscopy. Cross-reference spectral data with databases like SciFinder or PubChem to ensure alignment with known standards .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer: Employ LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for high sensitivity and specificity. Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference. Validate the method using spike-and-recovery experiments with control matrices, adhering to ICH (International Council for Harmonisation) guidelines for precision (±15% RSD) and accuracy (85–115% recovery) .
Q. What are the primary pharmacological targets of this compound, and how can researchers design in vitro assays to assess receptor binding?
- Methodological Answer: Use computational docking studies (e.g., AutoDock Vina) to predict glucocorticoid receptor (GR) interactions. Validate predictions with competitive binding assays using radiolabeled dexamethasone as a reference ligand. Include negative controls (e.g., receptor-deficient cell lines) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?
- Methodological Answer: Conduct a systematic review (Cochrane criteria) to identify confounding variables (e.g., dosage variations, solvent effects). Perform meta-analysis using RevMan software to quantify heterogeneity (I² statistic). Replicate key studies under standardized conditions (e.g., OECD guidelines) to isolate model-specific biases .
Q. What experimental design considerations are critical for assessing the long-term stability of this compound under varying storage conditions?
- Methodological Answer: Design accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via stability-indicating assays (e.g., UPLC-PDA). Use Arrhenius kinetics to extrapolate shelf-life predictions. Include lyophilized controls to differentiate hydrolytic vs. oxidative degradation pathways .
Q. How can researchers optimize in vivo pharmacokinetic studies to account for interspecies metabolic differences in this compound exposure?
- Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to predict human clearance from rodent data. Validate with cross-species microsomal incubation assays to quantify CYP450-mediated metabolism. Adjust dosing regimens using allometric scaling (body surface area) to improve translational relevance .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible preclinical studies?
- Methodological Answer: Implement QbD (Quality by Design) principles, identifying critical process parameters (CPPs) via DoE (Design of Experiments). Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. Establish acceptance criteria for intermediates (e.g., enantiomeric purity ≥98%) to ensure consistency .
Methodological Best Practices
- Data Validation : Always include triplicate measurements and statistical outliers analysis (Grubbs’ test) to ensure data robustness .
- Literature Synthesis : Use Zotero or EndNote to organize references and avoid citation bias; prioritize primary sources over reviews .
- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Figshare) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
